

Analytical methods for quantification of diethylene glycol dibenzoate in polymers

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Compound of Interest

Compound Name: Diethylene glycol dibenzoate

Cat. No.: B031904

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Application Note: Quantification of Diethylene Glycol Dibenzoate in Polymers

Introduction

Diethylene glycol dibenzoate (DEGDB) is a high-solvating plasticizer widely used to enhance the flexibility, durability, and processability of various polymers.[1] It demonstrates excellent compatibility with polyvinyl chloride (PVC), polyvinyl acetate (PVA), and other resins, making it a common additive in products like adhesives, sealants, coatings, and PVC-based materials such as flooring and artificial leather.[1] The quantification of DEGDB in these polymeric matrices is crucial for quality control, product development, and safety assessment, particularly in applications like food packaging and pharmaceutical containers where the migration of plasticizers is a health concern.[2][3]

This document provides detailed analytical methods and protocols for the accurate quantification of DEGDB in polymer samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques employed for this purpose.[3][4]

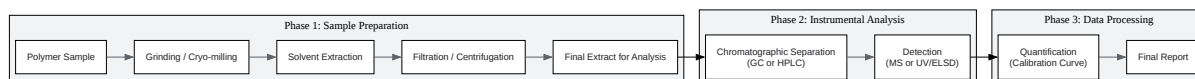
Analytical Methods Overview

The choice of analytical technique for DEGDB quantification depends on factors such as the polymer matrix, the expected concentration of the plasticizer, and the available instrumentation.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method, ideal for the analysis of semi-volatile compounds like DEGDB.[3] The sample extract is vaporized and separated based on boiling point and polarity in the GC column, followed by detection and identification by the mass spectrometer, which provides structural information for unambiguous identification.[5]
- High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile additives.[2][6] The separation occurs in a liquid phase, which avoids the need for high temperatures that could degrade the analyte or polymer.[6] Detection is typically performed using a UV detector, as DEGDB contains a UV-absorbing benzoate group, or an Evaporative Light Scattering Detector (ELSD) for more universal detection.[7]

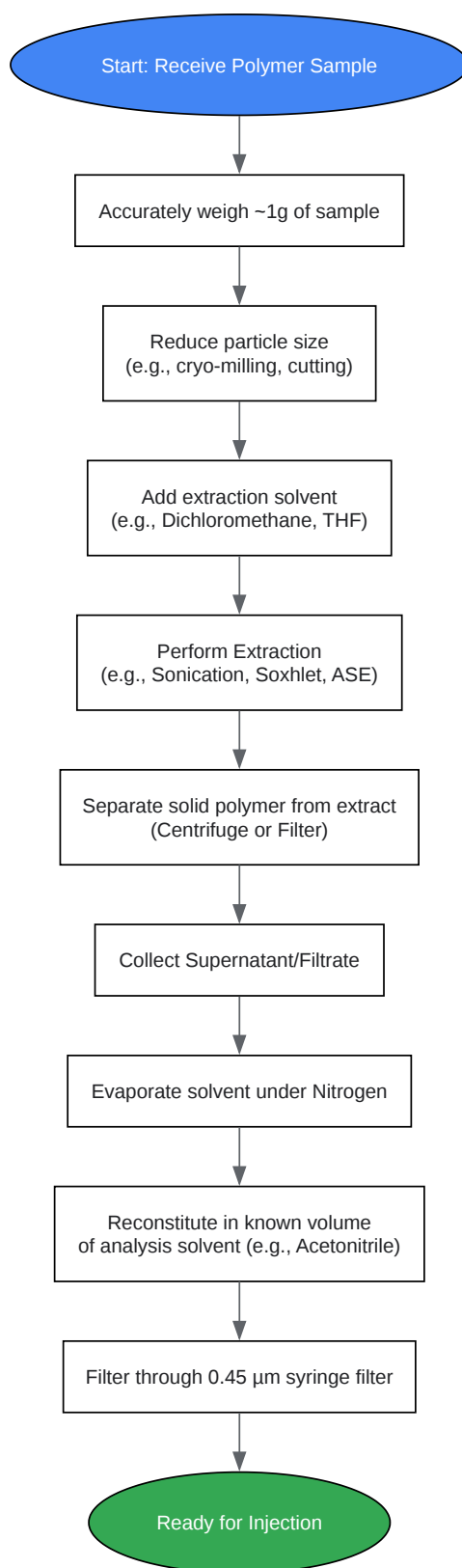
Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for sample preparation and analysis.



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Caption: General workflow for DEGDB quantification in polymers.



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Caption: Detailed workflow for polymer sample preparation.

Protocol 1: Quantification of DEGDB using GC-MS

This protocol outlines the procedure for extracting DEGDB from a polymer matrix and quantifying it using Gas Chromatography-Mass Spectrometry.

1. Materials and Reagents

- DEGDB analytical standard
- Internal Standard (e.g., Dimethyl phthalate-d6)
- Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (all HPLC or GC grade)
- Sodium Sulfate, anhydrous
- 0.45 µm Syringe filters (PTFE or PVDF)

2. Sample Preparation

- Cut or cryo-mill the polymer sample into small pieces (< 2 mm).
- Accurately weigh approximately 0.5-1.0 g of the prepared sample into a glass vial.
- Add 10 mL of DCM or THF to the vial.
- Spike with an internal standard, if used.
- Extract the plasticizer by sonicating the mixture for 30 minutes at room temperature or using an accelerated solvent extraction (ASE) system.
- Allow the polymer to settle or centrifuge the mixture.
- Carefully transfer the supernatant into a clean vial.
- To precipitate the dissolved polymer, add an anti-solvent like methanol and centrifuge. Transfer the clear supernatant.
- Dry the extract by passing it through a small column of anhydrous sodium sulfate.

- Evaporate the solvent to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a precise volume (e.g., 1.0 mL) of ethyl acetate or acetonitrile.
- Filter the final solution through a 0.45 μm syringe filter before injection.

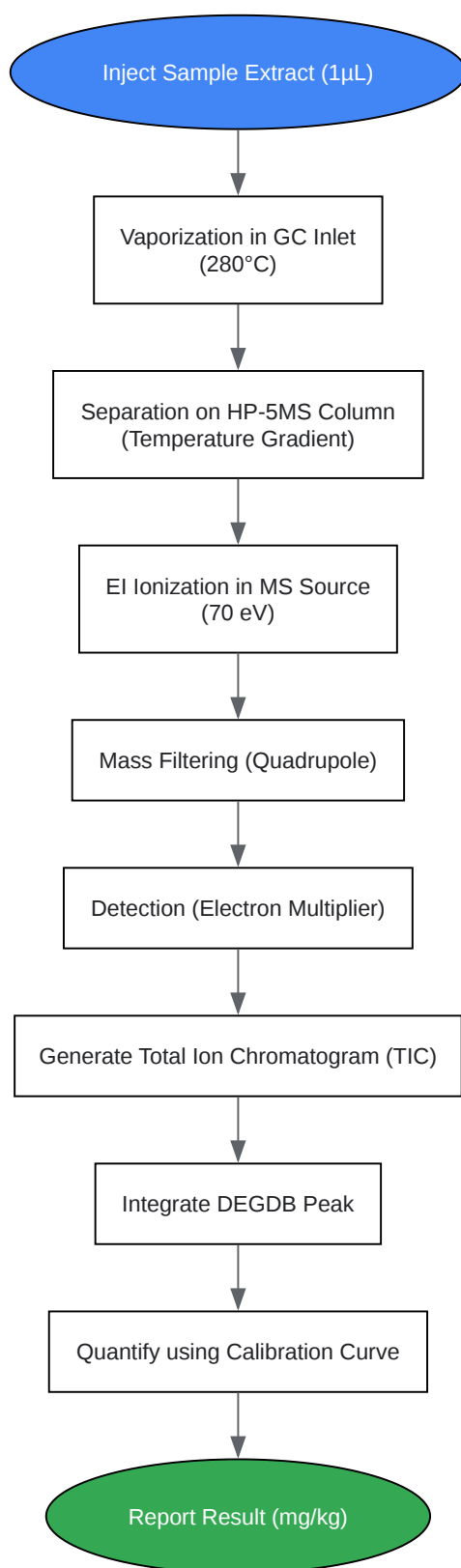
3. GC-MS Instrumental Conditions

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1 μL , splitless mode.
- Inlet Temperature: 280 $^{\circ}\text{C}$.
- Oven Program:
 - Initial temperature: 100 $^{\circ}\text{C}$, hold for 1 minute.
 - Ramp: 15 $^{\circ}\text{C}/\text{min}$ to 300 $^{\circ}\text{C}$.
 - Hold: 5 minutes at 300 $^{\circ}\text{C}$.
- MS Transfer Line: 290 $^{\circ}\text{C}$.
- Ion Source: 230 $^{\circ}\text{C}$.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-450 m/z.

4. Calibration and Quantification

- Prepare a stock solution of DEGDB standard in ethyl acetate.

- Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
- Spike each calibration standard with the internal standard at a constant concentration.
- Inject the standards to generate a calibration curve by plotting the ratio of the DEGDB peak area to the internal standard peak area against the concentration.
- Inject the prepared sample extract and determine the concentration of DEGDB from the calibration curve.



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Caption: Workflow for GC-MS analysis of DEGDB.

Protocol 2: Quantification of DEGDB using HPLC-UV

This protocol is an alternative method using High-Performance Liquid Chromatography with UV detection.

1. Materials and Reagents

- DEGDB analytical standard
- Solvents: Acetonitrile (ACN), Water (HPLC grade)
- 0.45 µm Syringe filters (PTFE or PVDF)

2. Sample Preparation

- Follow the same sample preparation procedure as described in Protocol 1 (steps 1-12). The final reconstitution solvent should be the mobile phase, preferably acetonitrile.

3. HPLC-UV Instrumental Conditions

- Instrument: HPLC system with a UV/Vis Diode Array Detector (DAD).
- Column: C18 column, 4.6 x 150 mm, 5 µm particle size (or equivalent).
- Mobile Phase:
 - A: Water
 - B: Acetonitrile
- Gradient Program:
 - 0-1 min: 50% B
 - 1-10 min: Gradient to 100% B
 - 10-15 min: Hold at 100% B
 - 15.1-20 min: Return to 50% B (re-equilibration)

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.

4. Calibration and Quantification

- Prepare a stock solution of DEGDB standard in acetonitrile.
- Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.
- Inject the standards to generate a calibration curve by plotting the peak area of DEGDB against its concentration.
- Inject the prepared sample extract and determine the concentration of DEGDB from the calibration curve.

Method Performance and Data

The performance of these analytical methods can be validated to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.

| Parameter | GC-MS | HPLC-UV |
|-------------------------------|----------------|----------------|
| Linearity (r^2) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.5 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | 1.5 - 30 µg/kg |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Precision (RSD %) | < 10% | < 8% |

Note: These values are typical and may vary depending on the polymer matrix, instrumentation, and specific method conditions. Data synthesized from general performance characteristics of chromatographic methods.[8]

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